Cas no 518-60-5 (10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one)
![10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one structure](https://nl.kuujia.com/scimg/cas/518-60-5x500.png)
518-60-5 structure
Productnaam:10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one
10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one
- LUNINE
- (-)-Lunine
- Lunine, (-)-
- AC1L5OYZ
- AC1Q6KMZ
- CTK4J4993
- NSC77153
- AR-1C0260
- [8S,(-)]-7,10-Dihydro-10-methyl-8-(1-methylethyl)-1,3-dioxolo[4,5-h]furo[2,3-b]quinoline-6(8H)-one
- 1,3-Dioxolo(4,5-H)furo(2,3-b)quinolin-6(8H)-one, 7,10-dihydro-10-methyl-8-(1-methylethyl)-, (8S)-
- (8S)-7,10-Dihydro-10-methyl-8-(1-methylethyl)-1,3-dioxolo(4,5-H)furo(2,3-b)quinolin-6(8H)-one
- NSC 7153
- Lunine [MI]
- UNII-E6B899TU9H
- AKOS040752741
- Q27276933
- E6B899TU9H
- 518-60-5
- NSC-77153
- SCHEMBL414448
- (13S)-16-methyl-13-propan-2-yl-3,5,14-trioxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),7,11(15)-tetraen-10-one
- DTXSID70291685
- 1,5-h]furo[2,3-b]quinolin-6(8H)-one, 7,10-dihydro-10-methyl-8-(1-methylethyl)-, (S)-
-
- Inchi: InChI=1S/C16H17NO4/c1-8(2)12-6-10-14(18)9-4-5-11-15(20-7-19-11)13(9)17(3)16(10)21-12/h4-5,8,12H,6-7H2,1-3H3
- InChI-sleutel: PPSOAEAJQYYWFV-UHFFFAOYSA-N
- LACHT: CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC4=C3OCO4)C
Berekende eigenschappen
- Exacte massa: 287.11581
- Monoisotopische massa: 287.116
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 1
- Complexiteit: 501
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 48Ų
Experimentele eigenschappen
- Dichtheid: 1.35
- Smeltpunt: 227-230°; mp 224-226°
- Kookpunt: 427.6°C at 760 mmHg
- Vlampunt: 212.4°C
- Brekindex: 1.628
- PSA: 48
- LogboekP: 2.22670
- Specifieke rotatie: 25589 -38.5°; 25436 -87.4° (c = 0.926 in chloroform)
10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one Gerelateerde literatuur
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Lucas B. Thompson,Nathan H. Mack,Ralph G. Nuzzo Phys. Chem. Chem. Phys., 2010,12, 4301-4308
518-60-5 (10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one) Gerelateerde producten
- 143979-23-1(Carbamic acid,(3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI))
- 153829-80-2((2S)-2-(2-aminoacetamido)-2-phenylacetic acid)
- 905778-39-4(3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)urea)
- 5447-98-3(2-Methyl-L-nitropropan-2-ol)
- 2229305-89-7(tert-butyl N-1-(5-chlorothiophen-3-yl)-2-oxoethyl-N-methylcarbamate)
- 2059943-81-4(1-(2-fluoro-3-methylphenyl)piperidin-2-one)
- 450340-19-9(3-cyclopentyl-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpropanamide)
- 19766-89-3(Sodium 2-ethylhexanoate)
- 358343-54-1((E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)
- 2228277-08-3(4-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)oxypiperidine)
Aanbevolen leveranciers
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
